N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide
Description
Properties
CAS No. |
144478-39-7 |
|---|---|
Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylmorpholine-4-carboximidoyl cyanide |
InChI |
InChI=1S/C13H15N3O3S/c1-11-2-4-12(5-3-11)20(17,18)15-13(10-14)16-6-8-19-9-7-16/h2-5H,6-9H2,1H3 |
InChI Key |
BSDWZGLULWJRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C#N)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation as a Core Step
The sulfonamide bond is typically formed via nucleophilic substitution between a sulfonyl chloride and an amine. For the target compound, 4-methylbenzenesulfonyl chloride reacts with a morpholin-4-yl methylidene intermediate containing a cyano group. Critical steps include:
Activation of the Sulfonyl Group :
Condensation with Morpholine Derivatives :
Table 1: Representative Reaction Conditions for Sulfonamide Formation
| Reagent | Base/Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 4-Methylbenzene-1-sulfonyl chloride | NaH | THF | 0–25°C | 2–4 h | 75–85% | |
| POCl₃-activated sulfonyl chloride | K₂CO₃ | Toluene | Reflux | 6–8 h | 70–80% |
Introduction of the Cyano Group
The cyano group is typically introduced through nucleophilic substitution or Strecker synthesis . For the target compound:
Cyanide Addition to Aldehydes :
Cyanation via Cross-Coupling :
Morpholin-4-yl Methylidene Bridge Formation
The methylidene bridge between the sulfonamide and morpholine is formed via condensation reactions :
Schiff Base Formation :
Mannich Reaction :
Table 2: Condensation Methods for Methylidene Bridge
| Method | Components | Conditions | Yield | Source |
|---|---|---|---|---|
| Schiff Base | Sulfonamide, morpholine, cyanoacetaldehyde | Microwave, 80°C, 2 min | 85–90% | |
| Mannich Reaction | Sulfonamide, morpholine, KCN | K₂CO₃, THF, reflux | 70–75% |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields. For example:
- Thiourea Derivatives : Reacting 2-phenylacetyl isothiocyanate with morpholine under microwave conditions forms thiourea intermediates, which are further functionalized.
- Benzoyl Chloride Coupling : Thiourea derivatives react with benzoyl chloride under microwave irradiation to form sulfonamide analogs.
Table 3: Microwave-Assisted Reaction Outcomes
| Intermediate | Reagent | Time | Yield | Source |
|---|---|---|---|---|
| Thiourea derivative | Morpholine | 2 min | 85–90% | |
| Sulfonamide benzamide | Benzoyl chloride | 3 min | 95–96% |
Use of Protecting Groups
Protecting groups (e.g., phenylsulfonyl ) are employed to stabilize reactive intermediates. For instance:
- Sulfonylation : A piperidine or morpholine derivative is protected with a phenylsulfonyl group, enabling selective functionalization.
- Deprotection : The protecting group is removed under basic conditions (e.g., morpholine, NaOH).
Challenges and Optimization Strategies
Steric and Electronic Effects
- Steric Hindrance : The bulky 4-methylbenzenesulfonyl group may slow nucleophilic substitution. Solutions include using polar aprotic solvents (e.g., DMF) or higher temperatures.
- Electronic Effects : Electron-withdrawing groups (e.g., cyano) enhance electrophilicity but may reduce amine nucleophilicity.
Solvent and Base Selection
| Solvent | Base | Application |
|---|---|---|
| THF | NaH | Sensitive reactions (low temp) |
| Toluene | K₂CO₃ | High-temperature reactions |
| DMSO | Cs₂CO₃ | Polar aprotic conditions |
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and morpholine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Sulfonamide derivatives are categorized by their substituents, which dictate their chemical and biological behavior. Below is a comparative analysis of key analogs:
Pyridylmethyl Substituents
- N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide (): Substituent: 2-Pyridylmethyl group.
Chloroethyl Substituents
- N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs) (): Substituent: 2-Chloroethyl group. Synthesis: Prepared via reaction of chloroethylamine with p-toluenesulfonyl chloride in dichloromethane . Reactivity: The chlorine atom may confer higher reactivity, impacting metabolic stability compared to the target compound’s cyano group.
Bulky Aromatic Substituents
Morpholinyl-Phenyl Substituents
- 4-Methyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-sulfonamide (CAS 113450-48-9) (): Substituent: Morpholinyl group attached to a phenyl ring. Molecular Weight: 332.42 g/mol. Key Difference: The morpholine is directly bonded to the phenyl ring, unlike the target compound’s methylidene-linked morpholinyl-cyano group, altering electronic effects .
Heterocyclic Derivatives
Comparative Data Table
*Estimated based on molecular formula C13H14N3O3S.
Physical and Spectroscopic Properties
- Spectroscopy : Comparable compounds (e.g., ) are characterized by 1H/13C NMR, IR, and MS, with key signals for sulfonamide (SO2NH) and substituent groups .
- Solubility : Morpholine derivatives () often exhibit improved aqueous solubility due to the amine’s basicity, whereas bulky aromatic groups () reduce it .
Biological Activity
N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H15N3O3S. The compound features a morpholine ring, a cyano group, and a sulfonamide moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Several studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, compounds containing sulfonamide groups have been shown to inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 | Bcl-2 inhibition |
| Compound B | 1.98 | Cell cycle arrest at G2/M phase |
| N-[Cyano...] | TBD | TBD |
Note: Values are indicative; further studies are required to establish precise IC50 values for this compound.
Antimicrobial Activity
Research on related sulfonamide derivatives has demonstrated promising antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| Compound C | 93.7 µg/mL | Multi-drug resistant bacteria |
| Compound D | 7.8 µg/mL | Fungal strains |
| N-[Cyano...] | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and morpholine rings can significantly affect the biological activity of sulfonamide derivatives. For example, electron-withdrawing groups on the phenyl ring enhance the antitumor activity, while substitutions on the morpholine ring may influence solubility and bioavailability.
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated a series of sulfonamide derivatives similar to this compound in vitro against various cancer cell lines. The results indicated that compounds with a cyano group exhibited increased potency compared to their non-cyano counterparts, suggesting that this functional group plays a crucial role in enhancing antitumor activity.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The study found that compounds with a morpholine substituent showed superior activity, highlighting the importance of this moiety in overcoming bacterial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
